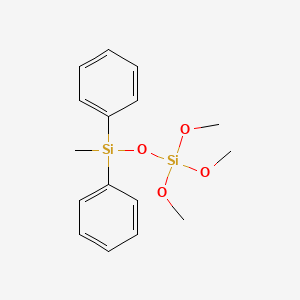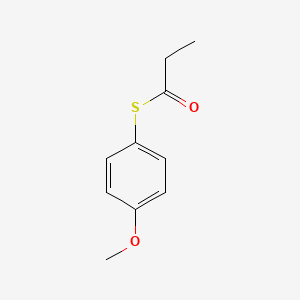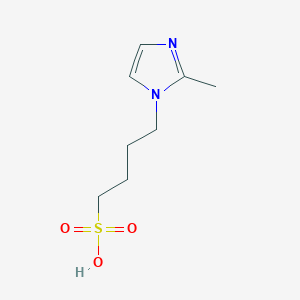
1H-1,4,7-Triazonine-1-ethanamine, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4,7-Triazonine-1-ethanamine, octahydro-, also known as 1,4,7-Triazacyclononane, is a chemical compound with the molecular formula C6H15N3. It is a cyclic triamine with three nitrogen atoms incorporated into a nine-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- can be synthesized through several methods. One common approach involves the cyclization of triethylenetetramine under acidic conditions. The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the formation of the nine-membered ring .
Industrial Production Methods: Industrial production of this compound often involves the same cyclization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed:
Oxidation: N-oxides of 1H-1,4,7-Triazonine-1-ethanamine, octahydro-.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1H-1,4,7-Triazonine-1-ethanamine, octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Industry: It is utilized in compleximetric titrations due to its high cation-binding selectivity.
Mecanismo De Acción
The mechanism by which 1H-1,4,7-Triazonine-1-ethanamine, octahydro- exerts its effects involves its ability to bind to metal ions and form stable complexes. This binding can influence various biochemical pathways and molecular targets, such as NMDA receptors in the case of its neuroprotective properties. The compound’s structure allows it to interact with specific sites on these receptors, modulating their activity and providing therapeutic benefits.
Comparación Con Compuestos Similares
Triethylenetetramine: A linear tetraamine with similar metal-binding properties.
1,4,7-Triazacyclononane: A closely related compound with a similar structure but different functional groups.
Uniqueness: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- is unique due to its cyclic structure, which provides enhanced stability and selectivity in metal complexation compared to linear analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Propiedades
Número CAS |
127723-03-9 |
|---|---|
Fórmula molecular |
C8H20N4 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-(1,4,7-triazonan-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N4/c9-1-6-12-7-4-10-2-3-11-5-8-12/h10-11H,1-9H2 |
Clave InChI |
MUGKPJBGLHSCED-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(CCN1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


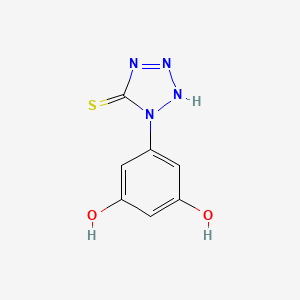
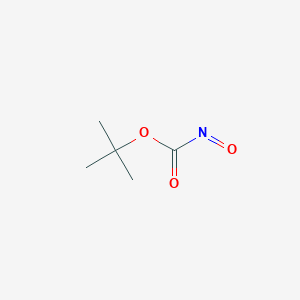

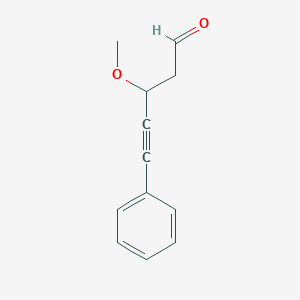
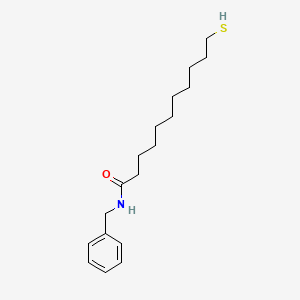
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
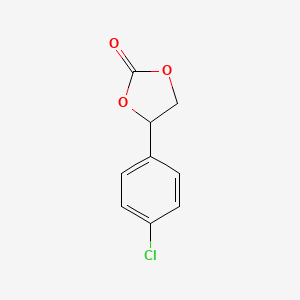
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
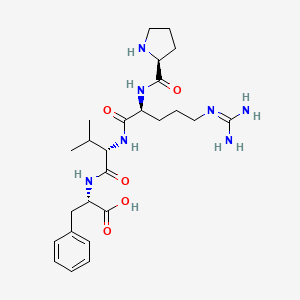
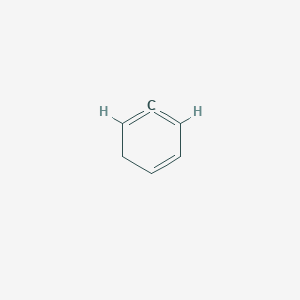
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
